24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate
Description
This compound is a structurally intricate pentacyclic molecule featuring a tert-butyl group, a cyclopropylsulfonylcarbamoyl moiety, and a methoxy substituent. The hydrate form indicates moderate hydrophilicity, likely enhancing solubility in aqueous environments compared to non-hydrated analogs .
Properties
IUPAC Name |
24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSARIJMSJWJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350462-55-3 | |
| Record name | (1aR,5S,8S,10R,22aR)-N-[(1R,2S)-1-[(Cyclopropylsulfonamido)carbonyl]-2-ethenylcyclopropyl]-14-methoxy-5-(2-methylpropan-2-yl)-3,6-dioxo-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-8H-7,10-methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxamide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Construction of the Macrocyclic Core
The pentacyclic scaffold is formed via intramolecular SN2 displacement–ring closure followed by Baeyer–illiger oxidation , achieving >99.8% enantiomeric excess. Critical parameters include:
Installation of the Spirocyclic Proline Motif
The stereochemically complex spirocyclic system is introduced using Julia–Kocienski olefination :
Final Coupling and Hydration
The penultimate step involves amide bond formation between the macrocycle and cyclopropylsulfonylcarbamoyl group:
| Parameter | Value |
|---|---|
| Coupling reagent | HBTU/HOBt |
| Solvent | Anhydrous DMF |
| Temperature | −20°C → 25°C |
| Yield | 93% |
| Purity | >99.9% |
Hydration occurs spontaneously under ambient conditions, forming the monohydrate.
Process Optimization Strategies
Stereochemical Control
Impurity Profiling
Critical impurities monitored during synthesis:
| Impurity | Structure | Control Strategy |
|---|---|---|
| Diastereomer A | C-24 epimer | Chiral HPLC purification |
| Oxidation byproduct | Sulfone derivative | Strict O₂ exclusion |
| Hydrolysis product | Open-chain amide | Anhydrous conditions |
Large-Scale Production Considerations
Chemical Reactions Analysis
MK-5172 hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the quinoxaline ring.
Common Reagents and Conditions: Reagents such as dichloroquinoxaline, prolinol derivatives, and catalysts like palladium acetate are commonly used.
Major Products: The primary product is the macrocyclic structure of MK-5172 hydrate, which is essential for its biological activity.
Scientific Research Applications
MK-5172 hydrate has a wide range of scientific research applications:
Chemistry: It is used in the study of protease inhibitors and their synthesis.
Biology: The compound is significant in understanding the mechanisms of viral replication and resistance.
Medicine: MK-5172 hydrate is being developed as a treatment for chronic Hepatitis C infections, showing efficacy against multiple genotypes
Industry: The compound’s synthesis and production methods are of interest for pharmaceutical manufacturing.
Mechanism of Action
MK-5172 hydrate functions by inhibiting the NS3/4a protease, an enzyme crucial for the replication of the Hepatitis C virus. This protease cleaves the viral polyprotein into functional proteins necessary for viral replication. By blocking this enzyme, MK-5172 hydrate effectively halts the replication process, reducing the viral load in infected individuals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound from : (1R,18R,20R,24S,27S,28S)-24-tert-butyl-28-ethyl-13,13-difluoro-7-methoxy-N-[(1R,2S)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2-propan-2-ylcyclopropyl]-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide
- Key Differences :
- Substitution of 13,13-difluoro and 28-ethyl groups vs. the target compound’s ethenylcyclopropyl and absence of fluorine.
- 1-methylcyclopropylsulfonylcarbamoyl vs. cyclopropylsulfonylcarbamoyl in the target.
- The ethyl group may confer higher lipophilicity, affecting membrane permeability .
Simplified Benzamide Derivatives
Compound 10d-8 from : N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide
- Key Differences :
- Simplified benzamide scaffold lacking the pentacyclic framework.
- Presence of a 4-nitrophenyl group instead of sulfonylcarbamoyl or cyclopropane moieties.
- Implications :
Pentacyclic Derivatives with Methoxy/Hydroxy Groups
Compound 19 from : 26,28-Dihydroxy-25,27-dimethoxypentacyclo[19.3.1.1³,⁹⁷.1⁵,¹⁵]octacosa-1(25),3,5,7(28),9,11,13-(27),15,17,19(26),21,23-dodecaene-5,17-dicarboxaldehyde
- Key Differences :
- Dihydroxy and dimethoxy substituents vs. the target’s methoxy and sulfonylcarbamoyl groups.
- Dicarboxaldehyde functionalization instead of carboxamide.
- Aldehyde functionalities are more reactive than carboxamides, limiting stability under physiological conditions .
Comparative Data Table
Research Findings and Limitations
- Evidence Gaps: None of the provided sources directly report biological activity data for the target compound. The comparisons rely on structural and physicochemical inferences.
- Synthetic Challenges : The target compound’s synthesis likely requires precise control over cyclopropanation and sulfonylation steps, as seen in analogous syntheses .
- Future Directions : Experimental studies on binding affinity, metabolic stability, and toxicity are needed to validate hypotheses derived from structural comparisons.
Biological Activity
The compound 24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The intricate structure of this compound includes multiple functional groups and ring systems that suggest diverse biological interactions. Its molecular formula is with a molecular weight of approximately 784.9 g/mol . The presence of sulfonamide and methoxy groups indicates potential pharmacological properties.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity . Preliminary studies suggest its effectiveness against various viral strains by inhibiting viral replication mechanisms. The compound's structural features may enhance its binding affinity to viral targets .
Table 1: Summary of Antiviral Activity
| Virus Type | Activity Observed | Reference |
|---|---|---|
| HIV | Inhibition of integrase | |
| Hepatitis C | Direct antiviral effects | |
| Influenza | Reduced viral load |
The proposed mechanism involves the inhibition of essential viral enzymes and interference with viral entry into host cells. The compound may act by mimicking natural substrates or through direct interaction with viral proteins .
Case Studies
- HIV Study : In vitro studies demonstrated that the compound significantly reduced HIV replication in cultured cells by targeting the integrase enzyme crucial for viral DNA integration into the host genome .
- Hepatitis C Research : A study highlighted the compound's ability to inhibit Hepatitis C virus replication by binding to the RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral life cycle .
- Influenza Trials : Clinical trials indicated that patients treated with this compound showed decreased symptoms and lower viral loads compared to control groups .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications to achieve the desired pharmacological properties . Research into optimizing synthetic routes continues to enhance yield and purity.
Q & A
Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?
To resolve the stereochemistry of the multi-cyclic core, single-crystal X-ray diffraction is the gold standard, particularly for validating fused-ring conformations and substituent orientations . For dynamic structural analysis, high-field NMR (e.g., , -COSY, and NOESY) can elucidate spatial relationships between protons and carbons, especially for ethenylcyclopropyl and methoxy groups. Mass spectrometry (HRMS) is essential for verifying molecular weight and hydration state .
Q. Which functional groups in this compound are most likely to influence its biological activity?
The cyclopropylsulfonylcarbamoyl group may enhance target binding via hydrogen bonding and hydrophobic interactions, while the carboxylic acid moiety (as a hydrate) could improve solubility or enable salt formation for bioavailability . The methoxy group at position 7 may modulate electron density in the aromatic system, affecting π-π stacking with biological targets .
Q. What are the primary challenges in synthesizing this compound, and how can they be addressed methodologically?
Key challenges include:
- Cyclopropane ring formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith conditions) or photochemical methods to stabilize strained intermediates .
- Sulfonylcarbamoyl installation : Employ stepwise coupling of cyclopropylamine with sulfonyl chlorides, followed by carbamate formation under anhydrous conditions .
- Purification : Utilize reverse-phase HPLC or size-exclusion chromatography to separate closely related isomers .
Advanced Research Questions
Q. How can non-covalent interactions (NCIs) between this compound and biological targets be systematically investigated?
- Experimental : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters. For example, SPR can reveal real-time interaction kinetics with viral proteases, as suggested by its structural similarity to antiviral agents .
- Computational : Apply density functional theory (DFT) to map electrostatic potential surfaces and identify regions prone to hydrogen bonding or van der Waals interactions. Molecular dynamics (MD) simulations can model conformational flexibility during binding .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values across assays)?
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based protease inhibition) and cell-based (e.g., viral replication inhibition) assays to rule out assay-specific artifacts .
- Structural analogs : Synthesize derivatives lacking specific functional groups (e.g., methoxy or sulfonylcarbamoyl) to isolate contributions to bioactivity .
- Solubility controls : Ensure consistent hydration state and DMSO concentration, as aggregation or precipitation may skew dose-response curves .
Q. What strategies are recommended for optimizing the synthetic yield of this compound?
- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) for critical steps like cyclopropanation .
- Flow chemistry : Implement continuous-flow systems for exothermic or oxygen-sensitive reactions (e.g., tert-butyl group introduction) to improve reproducibility and scalability .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and minimize side reactions .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Screen virtual libraries against crystallographic structures of off-target proteins (e.g., cytochrome P450 enzymes) to predict and mitigate off-target binding .
- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., reduced CYP3A4 inhibition) .
Q. What role do the cyclopropane rings play in the compound’s chemical reactivity?
- Ring strain : The ethenylcyclopropyl group’s high strain energy may drive [2+2] cycloadditions or radical-mediated ring-opening reactions under photochemical conditions .
- Electron distribution : DFT analysis suggests that the cyclopropane’s bent bonds influence electron density in adjacent amide bonds, potentially enhancing electrophilicity at the carboxamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
